2-[(aminocarbamothioyl)amino]-N-methylacetamide
Overview
Description
“2-[(aminocarbamothioyl)amino]-N-methylacetamide” is a chemical compound with the molecular formula C4H10N4OS . It has a molar mass of 162.21 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 4 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.279±0.06 g/cm3 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Chemical Reactivity and Biological Significance
Reactive Site Modifications in Proteins
The study by Howard (1981) on alpha 2-macroglobulin highlights the significance of reactive site modifications in proteins, which can be analogous to the interactions involving compounds like 2-[(aminocarbamothioyl)amino]-N-methylacetamide. The research provides circumstantial evidence for a thiolester in the protein's reactive site, suggesting a mechanism involving pyroglutamyl intermediates derived from thiolesters to explain autolysis reactions (Howard, 1981).
Metabolic Pathways and Neurotransmission
Fonnum's study on glutamate as a neurotransmitter in the mammalian brain underlines the critical role of amino acids in neurotransmission and metabolic pathways (Fonnum, 1984). Compounds like this compound, through their structural and functional resemblance to amino acids, might influence neurotransmitter systems and metabolic functions.
Biodegradable Chelating Agents
Pinto et al. (2014) review the use of biodegradable chelating agents in various applications, emphasizing the environmental and health implications of such compounds (Pinto, Neto, & Soares, 2014). This perspective can extend to exploring this compound and similar compounds for their potential as environmentally friendly chelating agents.
Allosteric Modifiers of Hemoglobin
Randad et al. (1991) discuss the design, synthesis, and testing of novel allosteric effectors of hemoglobin, which decrease oxygen affinity (Randad, Mahran, Mehanna, & Abraham, 1991). Compounds like this compound may offer insights into designing molecules that modulate protein functions through allosteric sites.
properties
IUPAC Name |
2-(aminocarbamothioylamino)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4OS/c1-6-3(9)2-7-4(10)8-5/h2,5H2,1H3,(H,6,9)(H2,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENDPLXNHYMGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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